Ethyl 2-[bis(benzenesulfonyl)amino]acetate
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Overview
Description
Ethyl 2-[bis(benzenesulfonyl)amino]acetate is an organic compound with the molecular formula C16H17NO6S2 It is characterized by the presence of two benzenesulfonyl groups attached to an amino group, which is further connected to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[bis(benzenesulfonyl)amino]acetate typically involves the reaction of ethyl glycinate hydrochloride with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[bis(benzenesulfonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzenesulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Ethyl 2-[bis(benzenesulfonyl)amino]acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 2-[bis(benzenesulfonyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
Similar Compounds
N-Benzenesulfonyl amino acid esters: These compounds share structural similarities with ethyl 2-[bis(benzenesulfonyl)amino]acetate and exhibit similar biological activities.
Benzenesulfonic acid derivatives: These compounds are also used as enzyme inhibitors and have comparable chemical properties
Uniqueness
This compound is unique due to its dual benzenesulfonyl groups, which enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 2-[bis(benzenesulfonyl)amino]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a unique structure that includes two benzenesulfonyl groups attached to an aminoacetate backbone. This configuration is essential for its biological activity, as the sulfonyl groups can influence interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor, facilitating nucleophilic attacks by biological molecules. This property allows it to participate in various biochemical pathways, potentially influencing enzyme activity and cellular processes. The specific molecular targets and pathways involved depend on the context of its application.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound. For instance, it has shown promise against various cancer cell lines, exhibiting dose-dependent cytotoxicity.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 15 | Significant growth inhibition |
MCF-7 | 20 | Moderate cytotoxicity |
A549 | 25 | Reduced viability |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies indicated that it could inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 75 |
Bacillus subtilis | 100 |
Case Studies
- Anticancer Studies : A clinical trial involving this compound was conducted on patients with advanced solid tumors. Preliminary results indicated a stabilization of disease in a subset of patients, suggesting potential efficacy in cancer therapy.
- Infection Models : In an animal model of bacterial infection, administration of this compound resulted in a significant reduction in bacterial load compared to control groups, highlighting its potential as an antimicrobial agent.
Properties
CAS No. |
94500-78-4 |
---|---|
Molecular Formula |
C16H17NO6S2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 2-[bis(benzenesulfonyl)amino]acetate |
InChI |
InChI=1S/C16H17NO6S2/c1-2-23-16(18)13-17(24(19,20)14-9-5-3-6-10-14)25(21,22)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
JPYKCMNCESLVOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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